![molecular formula C6H6N2O B13955017 6H-[1,3]oxazolo[3,4-a]pyrimidine CAS No. 49689-14-7](/img/structure/B13955017.png)
6H-[1,3]oxazolo[3,4-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-[1,3]oxazolo[3,4-a]pyrimidine is a heterocyclic compound that features a fused ring system combining oxazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-[1,3]oxazolo[3,4-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 6H-[1,3]oxazolo[3,4-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,4-a]pyrimidine-6-ones, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
6H-[1,3]oxazolo[3,4-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6H-[1,3]oxazolo[3,4-a]pyrimidine involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation, cancer progression, and viral replication .
Comparison with Similar Compounds
Oxazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Thiazolo[3,2-a]pyrimidine: Known for its anti-inflammatory potential.
Pyrazolo[1,5-a]pyrimidine: Exhibits fluorescent properties and is used in optical applications.
Uniqueness: 6H-[1,3]oxazolo[3,4-a]pyrimidine is unique due to its specific ring fusion and the resulting electronic properties
Properties
CAS No. |
49689-14-7 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
6H-[1,3]oxazolo[3,4-a]pyrimidine |
InChI |
InChI=1S/C6H6N2O/c1-2-7-6-4-9-5-8(6)3-1/h1-4H,5H2 |
InChI Key |
CEIUTFUKFMYGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=CC=NC2=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13954940.png)
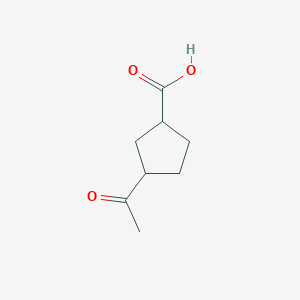
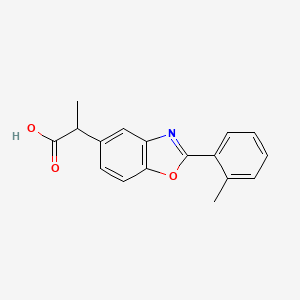
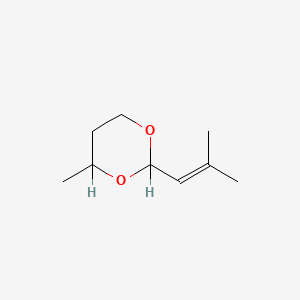
![N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide](/img/structure/B13954965.png)

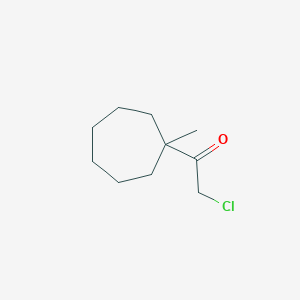



![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
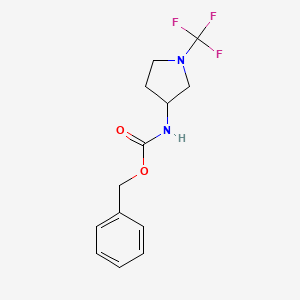
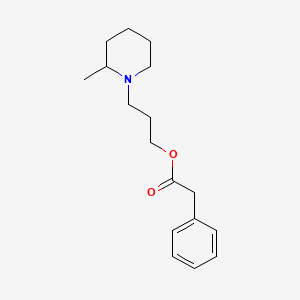
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)
